molecular formula C9H19Cl2N3O2 B6217737 1-(piperazine-2-carbonyl)pyrrolidin-3-ol dihydrochloride CAS No. 2770358-66-0

1-(piperazine-2-carbonyl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B6217737
CAS No.: 2770358-66-0
M. Wt: 272.2
InChI Key:
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Description

1-(piperazine-2-carbonyl)pyrrolidin-3-ol dihydrochloride is a chemical compound that features a piperazine ring and a pyrrolidine ring. These structures are commonly found in various biologically active molecules and pharmaceutical agents. The compound’s unique structure allows it to interact with different biological targets, making it a valuable subject of study in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperazine-2-carbonyl)pyrrolidin-3-ol dihydrochloride typically involves the formation of the piperazine and pyrrolidine rings followed by their functionalization. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination are often employed in the synthesis of piperazine-containing drugs .

Chemical Reactions Analysis

Types of Reactions

1-(piperazine-2-carbonyl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(piperazine-2-carbonyl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the molecule . The compound may bind to kinase-inactive conformations, affecting various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(piperazine-2-carbonyl)pyrrolidin-3-ol dihydrochloride stands out due to its combined piperazine and pyrrolidine rings, which provide a unique scaffold for drug design. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

2770358-66-0

Molecular Formula

C9H19Cl2N3O2

Molecular Weight

272.2

Purity

95

Origin of Product

United States

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